7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

7,8-Dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS 1401319-22-9, C₁₃H₁₃N₃O₃, MW 259.26 g/mol) is a fused tricyclic heterocycle belonging to the pyridazino[4,5-b]indol-4-one class. The compound features a pyridazinone ring fused to an indole core, with two methoxy substituents at positions 7 and 8 and a methyl group at N-5.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
Cat. No. B7929183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C3=C1C(=O)NN=C3)OC)OC
InChIInChI=1S/C13H13N3O3/c1-16-9-5-11(19-3)10(18-2)4-7(9)8-6-14-15-13(17)12(8)16/h4-6H,1-3H3,(H,15,17)
InChIKeyIWGHSQFFEMNUTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one: A Core Pyridazinoindole Scaffold for Kinase, PDE, and Antiviral Screening


7,8-Dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS 1401319-22-9, C₁₃H₁₃N₃O₃, MW 259.26 g/mol) is a fused tricyclic heterocycle belonging to the pyridazino[4,5-b]indol-4-one class [1]. The compound features a pyridazinone ring fused to an indole core, with two methoxy substituents at positions 7 and 8 and a methyl group at N-5. The pyridazino[4,5-b]indole scaffold has been extensively studied for cardiotonic (PDE inhibition), antiplatelet aggregation, kinase inhibition (PI3Kα, DYRK1A, CDK5), and antiviral activities, establishing this chemotype as a privileged structure in medicinal chemistry [2][3]. This compound, sourced from the InterBioScreen screening library (ID STOCK1N-78853 / BB_SC-10942), represents the unsubstituted 3-position core scaffold, offering a versatile starting point for further derivatization at the N-3 position via Mannich-type reactions or alkylation [4].

Why Generic Pyridazinoindole Substitution Is Inadequate for 7,8-Dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one Procurement


The pyridazino[4,5-b]indol-4-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution patterns on both the indole phenyl ring (positions 7 and 8) and the N-5 position. Removal of the 7,8-dimethoxy groups yields the des-methoxy analog (CAS 73918-69-1, C₁₁H₉N₃O, MW 199.21), which lacks the electron-donating character and hydrogen-bonding capacity essential for target engagement in kinase inhibition contexts . Conversely, the des-methyl analog (7,8-dimethoxy-3H,4H,5H-pyridazino[4,5-b]indol-4-one, ChemBase 121354, C₁₂H₁₁N₃O₃, MW 245.23) loses the N-5 methyl group that modulates both lipophilicity (clogP) and the conformational flexibility of the fused ring system [1]. Within the class, 5-benzylated derivatives have demonstrated PI3Kα IC₅₀ values ranging from 0.091 μM to the micromolar range depending on peripheral substituents, while N-3-derivatized analogs bearing piperidine or piperazine moieties exhibit divergent antiviral and antiproliferative profiles [2][3]. These sharp SAR gradients mean that generic replacement with a structurally similar pyridazinoindole cannot be assumed to recapitulate the specific physicochemical and biological properties conferred by the precise 7,8-dimethoxy-5-methyl substitution pattern of this compound.

Product-Specific Quantitative Differentiation Evidence for 7,8-Dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one


Structural Differentiation: 7,8-Dimethoxy-5-methyl Substitution Pattern vs. Des-Methoxy and Des-Methyl Core Analogs

The target compound bears two methoxy groups at positions 7 and 8 and an N-5 methyl group on the pyridazino[4,5-b]indol-4-one scaffold. The des-methoxy comparator (5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, CAS 73918-69-1) lacks both 7,8-dimethoxy substituents, resulting in a molecular weight difference of 60.05 Da (MW 199.21 vs. 259.26) and the absence of two hydrogen-bond acceptor sites . The des-methyl comparator (7,8-dimethoxy-3H,4H,5H-pyridazino[4,5-b]indol-4-one, ChemBase 121354) lacks the N-5 methyl group, yielding a MW shift of 14.03 Da (MW 245.23 vs. 259.26) and altered lipophilicity [1]. In the PI3Kα inhibitor series by Bruel et al. (2012), 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles with varied 8-substitution (hydrogen vs. benzyloxy) showed IC₅₀ differences spanning more than two orders of magnitude (0.091 μM to >10 μM), demonstrating that indole-ring substitution critically governs target potency [2].

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Kinase Inhibition Potential: Class-Level PI3Kα and DYRK1A Inhibitory Activity of the Pyridazino[4,5-b]indol-4-one Scaffold

The pyridazino[4,5-b]indol-4-one scaffold has demonstrated validated kinase inhibitory activity. In the 5-benzylated series by Bruel et al. (2012), compound 18 achieved a PI3Kα IC₅₀ of 0.091 μM, with most congeners exhibiting IC₅₀ values in the low micromolar range [1]. In a parallel DYRK1A-focused series (Bruel et al., 2014), furan-2-yl derivative 10 and pyridin-4-yl derivative 19 exhibited submicromolar IC₅₀ values against DYRK1A with selectivity over CDK5/p25, GSK3α/β, and PI3K p110-α, using harmine as a reference inhibitor [2]. Separately, hydrazide-based pyridazino[4,5-b]indole derivatives (Sarhan et al., 2020) displayed MCF-7 cytotoxicity with IC₅₀ values of 4.25 and 5.35 μM, outperforming 5-fluorouracil (IC₅₀ = 6.98 μM), with RT-PCR confirming PI3K/AKT/mTOR pathway modulation [3]. The target compound, bearing the unadorned 4-oxo-3,4-dihydro core with 7,8-dimethoxy and 5-methyl groups, constitutes the scaffold upon which these active derivatives were built, making it the appropriate starting material for lead optimization programs targeting these kinases.

Kinase Inhibition PI3Kα DYRK1A Cancer

Cardiotonic and PDE Inhibitory Activity: Class-Level Differentiation from Pyrimidoindole and Pyridazine Comparators

The pyridazino[4,5-b]indole scaffold was originally developed as a cardiotonic chemotype with structural resemblance to carbazeram and imadozan [1]. Monge et al. (1991) demonstrated that 1-hydrazino-4-(3,5-dimethyl-1-pyrazolyl)-5H-pyridazino[4,5-b]indole hydrochloride (7a·HCl) was the first compound to exhibit dual PDE-IV inhibitory and selective TXA₂ synthetase inhibitory activities [1]. In closely related 7,8-dimethoxy-5H-pyrimido[4,5-b]indole series, compound B11 (4-(4′-n-butylaniline)-7,8-dimethoxy-5H-pyrimido[4,5-b]indole) produced concentration-dependent positive inotropic and chronotropic responses (5 × 10⁻⁶ to 1 × 10⁻⁴ M) in guinea-pig atria with potency exceeding amrinone, and inhibited PDE isoenzymes types I, II, IV, and V non-selectively [2]. The pyridazino[4,5-b]indole-4-one scaffold's planar topography, dipole with adjacent acidic proton, and basic hydrogen-acceptor site are essential for cardiotonic activity, distinguishing it from pyrimidoindole analogs that have a different heterocyclic fusion pattern [1][3].

Cardiotonic Agents Phosphodiesterase Inhibition Platelet Aggregation Cardiovascular

Antiviral Activity Potential: ZFD-10 as Proof-of-Concept for Pyridazino[4,5-b]indol-4(5H)-one Anti-ZIKV Agents

ZFD-10, a pyridazino[4,5-b]indol-4(5H)-one derivative, was discovered as a potent anti-ZIKV agent that directly inhibits ZIKV NS5 RNA-dependent RNA polymerase (RdRp) activity [1]. ZFD-10 at 10 μM decreased viral RNA levels, protected ZIKV NS5 from thermal unfolding (increasing Tₐgg from 44.6 °C to 49.3 °C), and dose-dependently inhibited RdRp enzymatic function by interfering with the fingers and thumb subdomains of the polymerase [1]. In a mouse model, ZFD-10 at a middle dose of 4.77 mg/kg/d protected against ZIKV infection, with viral loads in blood, liver, kidney, and brain significantly reduced at both middle and high doses (9.54 mg/kg/d) compared to ZIKV controls [1]. ZFD-10 was synthesized from the pyridazino[4,5-b]indol-4(5H)-one core via Mannich-type Pictet-Spengler reaction, establishing that the unsubstituted 3-position of the target compound is the critical site for installing antiviral pharmacophores [1].

Antiviral ZIKV NS5 RdRp Flavivirus

Antiproliferative Activity: Comparative Potency of Pyridazino[4,5-b]indole Derivatives Against Cancer Cell Lines

The pyridazino[4,5-b]indole scaffold has demonstrated antiproliferative activity across multiple cancer cell lines. Li et al. (2007) reported that compound 1h from a series of 5H-pyridazino[4,5-b]indoles exhibited IC₅₀ values of 5.2 μmol/L (Bel-7402 hepatoma) and 1.9 μmol/L (HT-1080 fibrosarcoma) by MTT assay [1]. More recently, Sarhan et al. (2020) showed that hydrazide-based pyridazino[4,5-b]indole derivatives 12 and 13 inhibited MCF-7 breast cancer cells with IC₅₀ values of 4.25 μM and 5.35 μM, respectively, both more potent than 5-FU (IC₅₀ = 6.98 μM), with in vivo confirmation of antitumor efficacy in EAC-bearing mice [2]. Alkylsulfanyl-pyridazino[4,5-b]indole compound 6 exhibited MCF-7 IC₅₀ of 12 μM with 0.26-, 0.49-, and 0.31-fold reductions in EGFR, PI3K, and AKT protein levels, respectively, confirming multitarget kinase pathway inhibition [3]. The 7,8-dimethoxy-5-methyl core compound serves as the unelaborated scaffold for these bioactive derivatives.

Anticancer Antiproliferative Cytotoxicity MTT Assay

Synthetic Versatility: N-3 Functionalization Handle vs. Pre-Substituted Analogs

The target compound features an unsubstituted N-3 position on the pyridazinone ring, which is the primary site for late-stage diversification. The ZFD-10 synthesis exemplifies this: Mannich-type Pictet-Spengler reaction of indole-2-carbophenylhydrazine with 4-nitrobenzaldehyde in i-PrOH/HCl produced the active anti-ZIKV derivative directly from the pyridazino[4,5-b]indol-4(5H)-one core [1]. In contrast, pre-substituted analogs such as 3-(piperidin-1-ylmethyl)-7,8-dimethoxy-5-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one (InterBioScreen STOCK1N-78853) and 3-{[4-(methylsulfonyl)piperazin-1-yl]methyl} derivatives are already committed to specific pharmacophores, limiting the scope of SAR exploration [2]. The unsubstituted core also permits alkylation at N-3 with diverse electrophiles (benzyl bromides, allyl bromides, ethyl chloroacetate) as demonstrated in the PI3K inhibitor series, where N-3 alkylation preceded hydrazinolysis to yield bioactive hydrazides [3].

Synthetic Chemistry Mannich Reaction Lead Optimization Derivatization

Optimal Research and Procurement Application Scenarios for 7,8-Dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one


Kinase Inhibitor Lead Generation: PI3Kα and DYRK1A Targeted Library Synthesis

Research groups pursuing PI3Kα or DYRK1A kinase inhibitors should prioritize this compound as the core scaffold for focused library construction. As demonstrated by Bruel et al. (2012, 2014), N-3 and N-5 substitution of the pyridazino[4,5-b]indol-4-one core yields compounds with PI3Kα IC₅₀ values as low as 0.091 μM and submicromolar DYRK1A inhibitors with selectivity over CDK5, GSK3α/β, and PI3K p110-α [1][2]. The 7,8-dimethoxy groups on the indole ring are structurally conserved with the pyrimidoindole PDE inhibitor series, suggesting their importance for kinase ATP-binding site engagement [3]. Procurement of this specific scaffold, rather than des-methoxy or des-methyl analogs, ensures compatibility with established SAR and synthetic routes to potent kinase inhibitors.

Antiviral Drug Discovery: ZIKV and Flavivirus NS5 RdRp Inhibitor Development

The discovery of ZFD-10 as an in vivo-active anti-ZIKV agent validates the pyridazino[4,5-b]indol-4(5H)-one scaffold for antiviral drug discovery [1]. ZFD-10 demonstrated direct inhibition of ZIKV NS5 RdRp, protection of NS5 from thermal denaturation (Tₐgg shift from 44.6 °C to 49.3 °C), and significant viral load reduction in multiple tissues of ZIKV-infected mice at 4.77–9.54 mg/kg/d [1]. Researchers developing flavivirus NS5 RdRp inhibitors should procure this compound as the starting scaffold for Mannich-type Pictet-Spengler diversification at N-3, the synthetic strategy that produced ZFD-10 [1].

Cardiovascular Research: PDE Inhibition and Platelet Anti-Aggregatory Agent Scaffold

The pyridazino[4,5-b]indole chemotype has a well-established history in cardiovascular pharmacology, with derivatives demonstrating dual inotropic and platelet anti-aggregatory activities through PDE-IV and TXA₂ synthetase inhibition [1][2]. The 7,8-dimethoxy-5-methyl substitution pattern mirrors that of the cardiotonic pyrimidoindole B11, which exhibited positive inotropic potency superior to amrinone in guinea-pig atrial preparations (5 × 10⁻⁶ to 1 × 10⁻⁴ M) [3]. Procurement of this specific core scaffold supports PDE-focused drug discovery programs requiring the pyridazinone (rather than pyrimidinone) heterocycle for subtype selectivity.

Anticancer Library Design: Multitarget Kinase Pathway Inhibitor Scaffold

The pyridazino[4,5-b]indol-4-one core has produced derivatives with validated antiproliferative activity across hepatoma (Bel-7402, IC₅₀ = 5.2 μmol/L), fibrosarcoma (HT-1080, IC₅₀ = 1.9 μmol/L), and breast adenocarcinoma (MCF-7, IC₅₀ = 4.25–12 μM) cell lines [1][2][3]. Alkylsulfanyl derivatives additionally demonstrated multitarget inhibition of EGFR, PI3K, and AKT pathways (0.26–0.49-fold reduction in protein levels) [3]. The unsubstituted N-3 position of this compound allows for systematic exploration of alkyl, benzyl, and heterocyclic substituents to optimize both potency and pathway selectivity, making it the ideal scaffold for anticancer library enumeration.

Quote Request

Request a Quote for 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.